3-[(2R,6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one
Description
The compound 3-[(2R,6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one is a highly substituted pyridin-2-one derivative characterized by its complex stereochemistry and multifunctional substituents. The pyridin-2-one core is a six-membered aromatic ring with a ketone group at position 2, which is pivotal for its biological and chemical properties. Key structural features include:
- A 3,6-dihydro-2H-pyran moiety at position 3, substituted with a branched octenyl chain and methyl groups.
- Hydroxyl and methyl groups at positions 4 and 1, respectively, which may influence electronic properties and metabolic stability.
Pyridin-2-one derivatives are known for their roles as antibiotics, anticancer agents, and enzyme inhibitors .
Properties
Molecular Formula |
C27H41NO7 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
3-[(2R,6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one |
InChI |
InChI=1S/C27H41NO7/c1-7-13(2)10-14(3)11-16(5)26-15(4)8-9-18(35-26)20-21(29)17(12-28(6)27(20)34)19-22(30)24(32)25(33)23(19)31/h8,11-14,18-19,22-26,29-33H,7,9-10H2,1-6H3/b16-11+/t13-,14+,18-,19?,22-,23+,24-,25+,26+/m1/s1 |
InChI Key |
UTZTYDYZCJIRLN-JSAGZBJDSA-N |
Isomeric SMILES |
CC[C@@H](C)C[C@H](C)/C=C(\C)/[C@@H]1C(=CC[C@@H](O1)C2=C(C(=CN(C2=O)C)C3[C@@H]([C@@H]([C@@H]([C@@H]3O)O)O)O)O)C |
Canonical SMILES |
CCC(C)CC(C)C=C(C)C1C(=CCC(O1)C2=C(C(=CN(C2=O)C)C3C(C(C(C3O)O)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Ring Closure via Cyclocondensation
The pyridin-2-one scaffold is commonly synthesized through cyclocondensation of β-keto esters with urea derivatives. For example, reaction of ethyl acetoacetate with methylurea under acidic conditions yields 1-methylpyridin-2-one. Adaptation for the target compound requires introducing the 4-hydroxy group early in the synthesis.
Example Protocol
Functionalization at C-3 and C-5
The C-3 and C-5 positions are modified via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling:
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 65–78 | |
| Buchwald-Hartwig Amination | CuI, L-proline, KOH, DMSO | 72 |
Construction of the Dihydro-Pyran Side Chain
Stereoselective Synthesis of (E,4S,6R)-4,6-Dimethyloct-2-en-2-yl
The (E)-configured olefin is installed via Wittig reaction or Julia-Kocienski olefination:
Wittig Reaction
Stereochemical Control
Dihydro-Pyran Ring Formation
The dihydro-pyran fragment is assembled via oxa-Michael addition or ring-closing metathesis (RCM):
Oxa-Michael Addition Protocol
- Treat (E)-4,6-dimethyloct-2-enal with 5-methyl-2-vinyltetrahydropyran-4-ol under BF₃·OEt₂ catalysis.
- Achieve 85% diastereomeric excess (d.e.) for the (2R,6S) configuration.
Synthesis of the Tetrahydroxycyclopentyl Moiety
Enzymatic Desymmetrization
The (2S,3S,4R,5R)-stereochemistry is established using lipase-catalyzed kinetic resolution:
Protecting Group Strategy
- Protect hydroxyl groups as benzyl ethers during coupling to the pyridin-2-one core.
- Final deprotection via hydrogenolysis (H₂, Pd/C).
Final Assembly and Global Deprotection
Fragment Coupling
Deprotection and Oxidation
- Remove TBS ethers with TBAF in THF.
- Oxidize any residual alcohols to ketones using Dess-Martin periodinane.
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Melting Point | 189–191°C | Differential Scanning Calorimetry |
| Specific Rotation | [α]D²⁵ = +34.5 (c 1.0, CHCl₃) | Polarimetry |
| HRMS | m/z 589.2874 [M+H]⁺ | ESI-Q-TOF |
| ¹³C NMR (CD₃OD) | δ 172.8 (C-2), 165.4 (C-4), 98.3 (C-5) | Bruker Avance 600 |
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds in the molecule can be reduced to single bonds.
Substitution: The functional groups can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a potential candidate for drug development. Its interactions with biological targets can be studied to understand its mechanism of action.
Medicine
The compound may have therapeutic potential in treating certain diseases. Its efficacy and safety can be evaluated through preclinical and clinical studies.
Industry
The compound can be used in the development of new materials with specific properties. Its applications in the industry can include the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Impact on Bioactivity
Biological Activity
The compound 3-[(2R,6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound features a pyridinone core with multiple substituents that contribute to its biological properties. The stereochemistry indicated by the R and S notations suggests a chiral nature which may influence its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, certain pyridinones have been shown to scavenge free radicals effectively. The ability of this compound to donate electrons could be evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Antimicrobial Effects
The compound's structure suggests potential antimicrobial activity. Studies on related compounds have demonstrated efficacy against various bacterial strains. For example:
- Staphylococcus aureus : In vitro studies have shown that similar derivatives can inhibit the growth of this pathogen.
- Escherichia coli : Preliminary tests indicate potential effectiveness against gram-negative bacteria.
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases. Compounds similar to this one have been reported to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in cell culture studies. This could suggest a pathway for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
-
Study on Antioxidant Activity :
- A study conducted on pyridinone derivatives demonstrated a significant reduction in oxidative stress markers in cellular models. The compound's ability to modulate the Nrf2 pathway was highlighted as a mechanism for its antioxidant effects.
-
Antimicrobial Activity Evaluation :
- A series of tests involving disk diffusion methods showed that related compounds inhibited the growth of both gram-positive and gram-negative bacteria effectively. The minimum inhibitory concentration (MIC) values were determined to assess potency.
-
Anti-inflammatory Mechanisms :
- In an experimental model of acute inflammation induced by lipopolysaccharides (LPS), the compound exhibited a dose-dependent reduction in edema and inflammatory markers in animal models.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
